Comprehensive Technical Guide to N-(2-phenylethyl)formamide: Physical Properties, Chemical Reactivity, and Applications in Medicinal Chemistry
Comprehensive Technical Guide to N-(2-phenylethyl)formamide: Physical Properties, Chemical Reactivity, and Applications in Medicinal Chemistry
N-(2-phenylethyl)formamide (CAS: 23069-99-0) is a highly versatile aliphatic amide that functions as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by its stable formamide functional group and a flexible phenethyl moiety, it is most prominently utilized as the primary precursor for the synthesis of isoquinoline alkaloid derivatives[2]. This whitepaper provides an in-depth analysis of its physicochemical profiling, validated manufacturing protocols, and the mechanistic pathways that govern its utility in drug development.
Physicochemical Profiling & Structural Characterization
Understanding the physical and chemical properties of N-(2-phenylethyl)formamide is essential for optimizing reaction conditions, predicting solubility, and establishing proper storage protocols. The compound exists as a liquid at room temperature and possesses both hydrogen-bond accepting and donating capabilities due to the formamide group, rendering it miscible in a wide range of organic solvents[3],[4].
Quantitative Physicochemical Data
| Property | Value | Reference Source |
| IUPAC Name | N-(2-phenylethyl)formamide | [1] |
| CAS Registry Number | 23069-99-0 | [1] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.546 | [4] |
| Monoisotopic Mass | 149.08406 Da | [3] |
| XLogP (Partition Coefficient) | 1.5 | [3] |
| Storage Temperature | -20 °C | [5] |
Causality in Storage & Handling: The recommended storage temperature for high-purity (97% assay) N-(2-phenylethyl)formamide is -20 °C[4],[5]. While amides are generally robust, long-term exposure to ambient moisture and fluctuating temperatures can induce slow hydrolysis of the formyl group, yielding phenethylamine and formic acid. Cryogenic storage arrests this degradation, preserving the structural integrity required for sensitive catalytic transformations.
Spectroscopic Signatures: Verification of the synthesized compound relies heavily on mass spectrometry and Nuclear Magnetic Resonance (NMR). The exact mass is detected at m/z 149.084[3]. Furthermore, ¹⁵N NMR spectroscopy is highly effective for distinguishing between the s-cis and s-trans rotamers of the formamide bond[6]. The rotational barrier around the C-N partial double bond dictates the molecule's conformation, which directly influences its reactivity during subsequent cyclization steps[7].
Synthesis & Manufacturing Protocols
The synthesis of N-(2-phenylethyl)formamide is typically achieved through the direct N-formylation of phenethylamine. The following protocol is designed as a self-validating system to ensure high yield and purity.
Protocol: Direct Amidation via Formic Acid
This methodology leverages formic acid as both the formylating agent and proton source, utilizing precise thermal control to manage the reaction kinetics[8].
-
Step 1: Reagent Preparation. Charge a dry, nitrogen-purged round-bottom flask with 1.0 equivalent of formic acid. Introduce a catalytic amount of acetic acid.
-
Causality: Pure primary amines react violently with concentrated formic acid. Acetic acid acts as a co-solvent and thermal buffer, modulating the kinetics to prevent an uncontrolled exotherm and subsequent degradation of the amine[8].
-
-
Step 2: Amine Addition. Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.0 equivalent of phenethylamine dropwise over 30 minutes.
-
Validation Checkpoint: Monitor the internal temperature; it must not exceed 25 °C. Maintaining this thermal boundary ensures the formation of the intermediate acid-base salt without triggering premature dehydration[8].
-
-
Step 3: Dehydration & Amide Formation. Allow the mixture to warm to room temperature and stir for 1 hour. For complete conversion, the mixture can be treated with a dehydrating catalyst (e.g., sulfated tungstate) and gently heated to 70 °C for 10 minutes[8].
-
Step 4: Workup & Isolation. Quench the reaction with saturated aqueous NaHCO₃ to neutralize unreacted acids. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the crude product via GC-MS or TLC. The disappearance of the ninhydrin-positive primary amine spot and the emergence of a dominant peak at m/z 149 confirms the successful formation of N-(2-phenylethyl)formamide[3].
-
Step-by-step workflow for the synthesis of N-(2-phenylethyl)formamide.
Chemical Reactivity & Mechanistic Pathways
The most pharmacologically significant application of N-(2-phenylethyl)formamide is its role as the primary substrate in the Bischler-Napieralski reaction [2].
The Bischler-Napieralski Cyclization
This powerful intramolecular electrophilic aromatic substitution (EAS) converts the linear formamide into 3,4-dihydroisoquinoline (CAS: 3230-65-7)[9],[10]. This bicyclic scaffold is the foundational core of numerous biologically active alkaloids and synthetic therapeutics, including intermediates for the anthelmintic drug Praziquantel[10].
Mechanism & Causality:
-
Activation: The reaction is driven by a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[2]. The phosphoryl reagent selectively attacks the electron-rich carbonyl oxygen of the formamide. Causality: This step is critical because it transforms the stable carbonyl oxygen into a highly reactive, superior leaving group (dichlorophosphoryloxy intermediate).
-
Nitrilium Ion Formation: Elimination of the phosphate leaving group generates a highly electrophilic nitrilium ion intermediate[2].
-
Cyclization: The electron-rich phenyl ring acts as an internal nucleophile. It attacks the electrophilic nitrilium carbon via an intramolecular EAS, forming a new six-membered nitrogen-containing ring[2].
-
Aromatization: Final deprotonation restores the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product[2].
Bischler-Napieralski cyclization of N-(2-phenylethyl)formamide.
Applications in Drug Development & Safety
Beyond isoquinoline synthesis, N-(2-phenylethyl)formamide is actively utilized in advanced multicomponent reactions. It serves as a reactant in the Ugi three-component (3CC) reaction and is used in the preparation of allenamides via alkylation with propargyl bromide followed by isomerization[4]. Furthermore, it has been referenced in the total synthesis and structural elucidation of complex antibacterial metabolites, such as Dermazolium A, isolated from Dermabacter vaginalis[5].
Safety and Handling (GHS Classification)
When handling N-(2-phenylethyl)formamide, strict adherence to safety protocols is required. According to GHS classifications, the compound is categorized under Acute Toxicity (Oral) Category 4[4]. It causes skin irritation (H315) and serious eye damage (H318), and targets the respiratory system (STOT SE 3)[4],[11]. All synthetic manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE).
References
-
PubChem Compound Summary for CID 140995: Formamide, N-(2-phenylethyl)- . National Center for Biotechnology Information (PubChem). URL:[Link]
-
3,4-Dihydroisoquinoline | CAS#: 3230-65-7 Properties and Precursors . Chemsrc. URL:[Link]
-
S-TRANS-N-(2-PHENYLETHYL)-FORMAMIDE NMR Spectra Data . SpectraBase. URL:[Link]
-
GHS Safety Data Sheet for N-(PHENETHYL)FORMAMIDE . XiXisys. URL:[Link]
Sources
- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[1-(4-Chloro-phenyl)-ethyl]-formamide|High Purity [benchchem.com]
- 3. PubChemLite - 23069-99-0 (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 4. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. lookchem.com [lookchem.com]
- 9. 3,4-Dihydroisoquinoline | CAS#:3230-65-7 | Chemsrc [chemsrc.com]
- 10. 3,4-Dihydroisoquinoline | CAS#:3230-65-7 | Chemsrc [chemsrc.com]
- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 23069-99-0 Name: N-(PHENETHYL)FORMAMIDE [xixisys.com]
